4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

Catalog No.
S548347
CAS No.
36707-00-3
M.F
C13H15N5O6
M. Wt
337.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2...

CAS Number

36707-00-3

Product Name

4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

IUPAC Name

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

InChI

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)

InChI Key

SPBWHPXCWJLQRU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

API-1 compound, NSC 177223, NSC-177223, NSC177223

Canonical SMILES

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=C(C(=O)C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N

The exact mass of the compound 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide is 337.10223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, commonly known as API-1, is a pyrido[2,3-d]pyrimidine-based nucleoside analog and a highly selective Akt/PKB pathway inhibitor [1]. Unlike ATP-competitive kinase inhibitors, API-1 functions by binding directly to the pleckstrin homology (PH) domain of Akt, thereby preventing its translocation to the plasma membrane and subsequent activation [1]. In cell-based models, it demonstrates a baseline potency with an IC50 of approximately 0.8 µM for reducing phosphorylated Akt levels[2]. For procurement and assay design, API-1 is distinguished by its dual-action profile: it not only halts Akt signaling but also actively drives the ubiquitin/proteasome-mediated degradation of specific anti-apoptotic proteins, such as c-FLIP and Mcl-1, in intact cellular systems [2].

Substituting API-1 with other well-known Akt inhibitors, such as the allosteric inhibitor MK-2206 or the lipid-based PH-domain inhibitor perifosine, fundamentally alters assay outcomes and pathway specificity[1]. Lipid-based inhibitors like perifosine are non-selective and frequently induce off-target kinase modulation and high background noise in cellular assays [1]. Conversely, while MK-2206 is highly selective for Akt, it lacks API-1's secondary mechanism of inducing rapid c-FLIP degradation [2]. Furthermore, because API-1 requires intact cellular machinery to block membrane translocation, substituting it with an ATP-competitive inhibitor in cell-free biochemical kinase assays will result in false negatives, as API-1 exhibits minimal direct kinase inhibition in cell-free environments [1].

Cell-Based vs. Cell-Free Assay Workflow Compatibility

API-1's mechanism of action necessitates careful selection of assay formats. In whole-cell assays, API-1 potently inhibits Akt phosphorylation. However, in cell-free in vitro kinase assays using recombinant constitutively active Akt, API-1 fails to reduce kinase activity at standard concentrations, only showing ~20% inhibition at an ultra-high dose of 50 µM [1]. In contrast, standard ATP-competitive pan-kinase inhibitors demonstrate near-complete inhibition in the same cell-free systems [1].

Evidence DimensionAkt kinase activity inhibition in cell-free assays
Target Compound Data~20% inhibition at 50 µM (API-1)
Comparator Or BaselineNear complete inhibition at low-micromolar doses (ATP-competitive inhibitors)
Quantified Difference>80% difference in cell-free assay efficacy due to mechanism of action
ConditionsIn vitro kinase assay using recombinant constitutively active Akt

Procurement teams must not source API-1 for cell-free biochemical high-throughput screening, but should mandate it for live-cell phenotypic workflows to ensure proper assay fit.

Distinct c-FLIP Degradation and TRAIL Synergy

API-1 possesses a distinct secondary mechanism independent of its Akt-inhibitory function: it facilitates the ubiquitin/proteasome-mediated degradation of c-FLIP. When tested alongside other Akt inhibitors, API-1 rapidly reduced c-FLIP levels and synergized with TNF-related apoptosis-inducing ligand (TRAIL) to augment apoptosis [1]. Comparators such as the allosteric inhibitor MK-2206 and the nucleoside analog API-2 (Triciribine) had minimal to no effect on reducing c-FLIP levels and failed to enhance TRAIL-induced apoptosis to the same degree [1].

Evidence Dimensionc-FLIP protein reduction and TRAIL sensitization
Target Compound DataRapid c-FLIP degradation and strong TRAIL synergy
Comparator Or BaselineMinimal c-FLIP reduction and weak TRAIL synergy (MK-2206 and API-2)
Quantified DifferenceAPI-1 distinctively eliminates c-FLIP, converting TRAIL-resistant cell lines to sensitive ones, unlike MK-2206
ConditionsNSCLC and HNSCC cell lines treated with inhibitors and TRAIL

Researchers modeling death-receptor apoptosis or TRAIL resistance must select API-1 over MK-2206 to access this specific c-FLIP degradation pathway.

Kinase Selectivity vs. Lipid-Based PH-Domain Inhibitors

While both API-1 and perifosine target the PH domain of Akt, their selectivity profiles diverge significantly. API-1 is a highly selective small molecule that does not inhibit upstream activators (PI3K, PDK1/2) or structurally related kinases (PKC, PKA, STAT3, ERK-1/2, JNK) [1]. In contrast, perifosine is a lipid-based non-selective inhibitor known to modulate multiple off-target kinase activities, which has historically complicated data interpretation and led to unacceptable adverse event profiles in clinical models [1].

Evidence DimensionOff-target kinase inhibition
Target Compound DataNo inhibition of PKC, PKA, STAT3, ERK, or JNK
Comparator Or BaselineNon-selective lipid-based modulation of multiple kinases (Perifosine)
Quantified DifferenceAPI-1 provides strict Akt specificity, eliminating the pleiotropic lipid-membrane disruption caused by perifosine
ConditionsKinase selectivity profiling in intact cellular models

Selecting API-1 ensures cleaner, more reproducible data in pathway-specific signal transduction studies by eliminating the background noise and off-target effects of lipid-based agents.

Whole-Cell Akt Translocation and Subcellular Fractionation Assays

Because API-1 specifically binds the PH domain to block Akt recruitment to the plasma membrane without directly competing for ATP, it is the optimal reagent for live-cell imaging and subcellular fractionation assays designed to monitor spatial kinase dynamics [1].

TRAIL-Sensitization and Death Receptor Modeling

API-1's distinct ability to degrade c-FLIP independent of Akt inhibition makes it a critical tool for researchers studying death-receptor-mediated apoptosis. It should be procured specifically for models aiming to overcome TRAIL resistance in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) [2].

Ubiquitin-Proteasome System (UPS) and Mcl-1 Degradation Studies

API-1 is highly valuable for UPS research, specifically for assays requiring the targeted, GSK3-dependent, β-TrCP- and FBXW7-mediated degradation of the anti-apoptotic protein Mcl-1. It provides a reliable chemical trigger for Mcl-1 turnover that other Akt inhibitors do not reliably replicate [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

337.10223322 Da

Monoisotopic Mass

337.10223322 Da

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W3UEK36Q7X

Other CAS

36707-00-3

Dates

Last modified: 08-15-2023
1: Ren H, Koo J, Guan B, Yue P, Deng X, Chen M, Khuri FR, Sun SY. The E3 ubiquitin ligases β-TrCP and FBXW7 cooperatively mediates GSK3-dependent Mcl-1 degradation induced by the Akt inhibitor API-1, resulting in apoptosis. Mol Cancer. 2013 Nov 22;12:146. doi: 10.1186/1476-4598-12-146. PubMed PMID: 24261825.
2: Li B, Ren H, Yue P, Chen M, Khuri FR, Sun SY. The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition. Cancer Prev Res (Phila). 2012 Apr;5(4):612-20. doi: 10.1158/1940-6207.CAPR-11-0548. Epub 2012 Feb 16. PubMed PMID: 22345097; PubMed Central PMCID: PMC3324640.

Explore Compound Types